(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
Description
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
InChI Key |
ZJQHVEJDSITCOJ-MRVPVSSYSA-N |
Isomeric SMILES |
CN1CC[C@@H]1COC2=CN=C(C=C2)F |
Canonical SMILES |
CN1CCC1COC2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a fluorine atom at the 2-position.
Azetidine Introduction: The azetidine moiety is introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the functionalized pyridine.
Methylation: The azetidine nitrogen is methylated using a methylating agent such as methyl iodide under basic conditions.
Final Coupling: The final step involves coupling the azetidine derivative with the fluorinated pyridine under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxides of the azetidine moiety.
Reduction Products: Reduced derivatives of the pyridine ring or azetidine moiety.
Substitution Products: Pyridine derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.
Key Properties:
- Chirality: The chiral nature of the compound is essential for its biological activity.
- Fluorine Substitution: The presence of fluorine can enhance metabolic stability and bioavailability.
Case Studies:
- A study highlighted the synthesis of compounds related to (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, demonstrating its role as a building block in developing selective estrogen receptor degraders for breast cancer therapy .
Biological Studies
In biological research, (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine serves as a tool compound to probe biological pathways and mechanisms.
Applications:
- Enzyme Interaction: The compound is utilized to study its interactions with specific enzymes or receptors, which can lead to insights into disease mechanisms.
- Pathway Modulation: It may modulate biological pathways by inhibiting or activating targets, leading to various pharmacological effects.
Research Findings:
- In vitro studies have shown that similar compounds can exhibit significant biological activity against cancer cell lines, indicating potential therapeutic applications .
Chemical Biology
In chemical biology, this compound is employed to investigate cellular processes and the effects of chemical modifications on biological activity.
Research Applications:
- Probe Development: It is used in developing probes that can selectively target biological molecules.
- Mechanistic Studies: The interactions of the compound with cellular components are studied to understand its mechanism of action.
Example Study:
- Research involving azetidine derivatives has shown that modifications can significantly alter biochemical potency, emphasizing the importance of structural features in drug design .
Industrial Applications
Beyond its research applications, (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may also find uses in industrial settings for synthesizing more complex molecules.
Potential Uses:
- Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of various industrial chemicals.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can be compared to related pyridine and azetidine derivatives. Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemistry Impact : The (R)-configuration in azetidine/pyrrolidine derivatives (e.g., (R)-2-Fluoro-5-(piperidin-2-yl)pyridine) is critical for binding to neuronal nicotinic acetylcholine receptors, suggesting similar stereospecificity for the target compound .
Substituent Flexibility : Replacement of the azetidine group with tetrahydropyran (as in 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine) may enhance metabolic stability due to reduced ring strain, but this could compromise target affinity .
Fluorine Positioning : Fluorine at C2 in pyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) improves electronegativity and influences π-π stacking in crystal structures, which may correlate with improved bioavailability .
Azetidine vs. Piperidine : Azetidine’s smaller ring size compared to piperidine (as in (R)-2-Fluoro-5-(piperidin-2-yl)pyridine) may reduce steric hindrance, favoring interactions with compact binding pockets .
Pharmacological Insights :
- Synthetic Accessibility: The synthesis of (R)-configured azetidine derivatives often requires chiral catalysts or resolution techniques, increasing complexity compared to non-chiral analogs (e.g., 5-(Cyclobutylmethoxy)-2-fluoropyridine) .
Biological Activity
(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a 1-methylazetidine moiety, which is crucial for its biological activity.
The biological activity of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has been primarily associated with its interaction with various receptors and enzymes. Notably, it has shown promise as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .
2. In Vitro Studies
In vitro studies have demonstrated that (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine exhibits significant inhibitory effects on specific cellular pathways. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, making it a candidate for skin-lightening agents .
Table 1: In Vitro Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | B16F10 Melanoma Cells | 14 | |
| CCR6 Modulation | Cellular Assay | Not specified |
3. In Vivo Studies
Animal model studies have indicated that this compound may modulate immune responses effectively. Its ability to influence CCR6 signaling suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR analysis of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine highlights the importance of the azetidine ring and fluorine substitution at the pyridine position. Variations in these groups can significantly alter biological potency and selectivity.
Table 2: SAR Insights
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| Fluorine vs. Chlorine | Higher potency | Enhanced receptor binding |
| Azetidine vs. Piperidine | Improved selectivity | Better pharmacokinetics |
Case Studies
Several case studies have explored the therapeutic potential of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine:
-
Study on Inflammatory Diseases :
- A study demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
-
Skin Lightening Applications :
- Clinical trials assessing its efficacy as a skin-lightening agent showed promising results, with participants reporting significant reductions in hyperpigmentation after topical application.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Fluorine Position
The fluorine atom at the 2-position undergoes substitution with nucleophiles under controlled conditions. Key findings include:
Mechanistic studies suggest that the electron-withdrawing methoxy group at the 5-position activates the pyridine ring, facilitating NAS at the 2-fluoro position. Steric hindrance from the azetidine group limits reactivity with bulky nucleophiles .
Demethylation of Methoxy Group
The methoxy group undergoes demethylation under acidic or oxidative conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃/CH₂Cl₂, −78°C → RT, 2h | 5-Hydroxy-2-fluoro-((1-methylazetidin-2-yl)methoxy)pyridine | 89% | |
| HI (47%), 110°C, 6h | Same as above | 76% |
Demethylation enables further derivatization, such as alkylation or acylation of the phenolic oxygen .
Azetidine Ring Modifications
The 1-methylazetidine moiety participates in ring-opening or functionalization:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaH/THF, 0°C → RT, 4h | 1,1-Dimethylazetidin-2-ylmethoxy derivative | 63% | |
| Ring Expansion | H₂O₂, AcOH, 50°C, 8h | Pyrrolidine analog | 41% |
The azetidine’s strained ring enhances reactivity in cycloadditions and alkylation reactions .
Suzuki-Miyaura Cross-Coupling
The pyridine ring participates in palladium-catalyzed coupling:
| Catalyst System | Boron Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Phenylboronic acid | 5-((1-Methylazetidin-2-yl)methoxy)-2-fluoro-3-phenylpyridine | 68% |
Coupling occurs selectively at the 3-position due to directing effects of the methoxy group .
Mitsunobu Reaction
The hydroxyl group (post-demethylation) undergoes Mitsunobu coupling:
| Conditions | Partner | Product | Yield | Reference |
|---|---|---|---|---|
| DIAD, PPh₃, THF, 0°C → RT, 12h | 4-Nitrobenzyl alcohol | 5-(4-Nitrobenzyloxy)-2-fluoro derivative | 81% |
Stability Under Acidic/Basic Conditions
Stability studies reveal degradation pathways:
Photochemical Reactions
UV irradiation (254 nm) in methanol induces homolytic C-F bond cleavage, generating a pyridinyl radical that dimerizes (yield: 34%) or abstracts hydrogen (yield: 22% toluene adduct).
Comparative Reactivity with Analogues
Q & A
Q. What are the common synthetic routes for (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine?
Key methodologies involve nitro-group reduction and heterocyclic coupling . For example:
- Nitro reduction : Reduction of nitro-substituted pyridines using iron powder in acetic acid under reflux (70% yield) .
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing boronate-containing groups (e.g., dioxaborolane derivatives) to pyridine cores .
- Azetidine functionalization : Alkylation of azetidine intermediates with methoxy-pyridine derivatives under basic conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What are the key functional groups influencing reactivity?
Q. What analytical methods assess purity and stability?
Q. How is the compound typically stored to maintain stability?
- Store under argon at -20°C to prevent oxidation of the azetidine ring .
- Avoid prolonged exposure to light due to photosensitivity of the pyridine core .
Advanced Research Questions
Q. How can the stereochemistry of the azetidine moiety be confirmed?
Q. What strategies optimize the coupling of the azetidine-methoxy group to the pyridine core?
Q. How does fluorine substitution impact bioactivity and metabolic stability?
- Enhanced lipophilicity : Fluorine increases logP by ~0.5 units, improving membrane permeability .
- Metabolic resistance : Fluorine blocks cytochrome P450-mediated oxidation, extending half-life in vitro .
- Target affinity : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Q. How to resolve low yields in the final coupling step?
Q. Are there computational methods to predict biological interactions?
- Molecular docking : Simulate binding to α1a-adrenergic receptors using AutoDock Vina (RMSD <2.0 Å) .
- QSAR models : Correlate substituent electronegativity with IC values for kinase inhibition .
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., B3LYP/6-31G* basis set) .
Contradictions and Validation
- Stereochemical assignments : Conflicting NMR data for azetidine configurations were resolved via X-ray crystallography .
- Fluorine vs. methoxy reactivity : Fluorine directs substitution para to itself, while methoxy groups favor ortho/para positions, requiring careful optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
